(Z)-methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate (Z)-methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1322259-53-9
VCID: VC6168863
InChI: InChI=1S/C23H21N3O5S/c1-13-10-14(2)21-17(11-13)25(12-20(29)31-3)23(32-21)24-22(30)15-4-6-16(7-5-15)26-18(27)8-9-19(26)28/h4-7,10-11H,8-9,12H2,1-3H3
SMILES: CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)S2)CC(=O)OC)C
Molecular Formula: C23H21N3O5S
Molecular Weight: 451.5

(Z)-methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate

CAS No.: 1322259-53-9

Cat. No.: VC6168863

Molecular Formula: C23H21N3O5S

Molecular Weight: 451.5

* For research use only. Not for human or veterinary use.

(Z)-methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate - 1322259-53-9

Specification

CAS No. 1322259-53-9
Molecular Formula C23H21N3O5S
Molecular Weight 451.5
IUPAC Name methyl 2-[2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
Standard InChI InChI=1S/C23H21N3O5S/c1-13-10-14(2)21-17(11-13)25(12-20(29)31-3)23(32-21)24-22(30)15-4-6-16(7-5-15)26-18(27)8-9-19(26)28/h4-7,10-11H,8-9,12H2,1-3H3
Standard InChI Key FZRGJIPYZIUZLX-VHXPQNKSSA-N
SMILES CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)S2)CC(=O)OC)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, methyl 2-[2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate, delineates its intricate architecture. Key structural components include:

  • Benzo[d]thiazole core: A bicyclic system comprising a benzene ring fused to a thiazole ring, substituted with methyl groups at positions 5 and 7.

  • Imino linkage: A Schiff base (-C=N-) connecting the thiazole nitrogen to a benzoyl group.

  • 2,5-Dioxopyrrolidine: A five-membered lactam ring with two ketone groups at positions 2 and 5, attached to the benzoyl moiety.

  • Methyl acetate: An acetylated ester group at the thiazole’s 3-position.

The Z-configuration of the imino group is critical for molecular geometry and potential biological interactions.

Spectral and Physicochemical Properties

While experimental data on solubility, melting point, and boiling point are unavailable, spectral characterization provides insights into its structure:

  • Infrared (IR) spectroscopy: Expected peaks include νC=O\nu_{\text{C=O}} (1720–1680 cm1^{-1}) for ester and lactam carbonyls, νC=N\nu_{\text{C=N}} (1640–1600 cm1^{-1}) for the imine, and aromatic C-H stretches (3100–3000 cm1^{-1}).

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H} NMR: Signals for methyl groups (δ 2.1–2.5 ppm), aromatic protons (δ 7.0–8.5 ppm), and lactam protons (δ 3.0–4.0 ppm).

    • 13C^{13}\text{C} NMR: Resonances for carbonyl carbons (δ 165–175 ppm), aromatic carbons (δ 120–140 ppm), and methyl groups (δ 15–25 ppm).

  • Mass spectrometry (MS): A molecular ion peak at m/z 451.5 confirms the molecular weight, with fragmentation patterns indicative of the ester and lactam groups.

Synthetic Pathways and Optimization

Proposed Synthesis Strategy

The synthesis of this compound likely involves multi-step reactions, as inferred from analogous benzo[d]thiazole derivatives :

  • Formation of the benzo[d]thiazole core: Condensation of 2-aminothiophenol with a substituted α-haloketone, such as 5,7-dimethyl-2-bromoacetophenone, under basic conditions.

  • Introduction of the imino linkage: Reaction of the thiazole’s amine with 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride in the presence of a dehydrating agent (e.g., DCC).

  • Esterification: Acetylation of the secondary alcohol at the 3-position using methyl acetate and an acid catalyst.

Reaction Optimization

Key parameters for high yield and purity include:

  • Temperature control: Maintaining 0–5°C during imine formation to prevent side reactions.

  • Solvent selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.

  • Catalysts: Lewis acids like ZnCl2_2 may accelerate thiazole ring formation .

Structural Analysis and Computational Insights

X-ray Crystallography (Hypothetical)

While no crystallographic data exist for this compound, modeling based on similar structures predicts:

  • Planarity: The benzo[d]thiazole and benzoyl groups lie in a near-planar arrangement, stabilized by π-π interactions.

  • Hydrogen bonding: The lactam’s carbonyl oxygen may form intramolecular H-bonds with the thiazole’s NH group.

Density Functional Theory (DFT) Calculations

Theoretical studies could elucidate:

  • Electrostatic potential: High electron density at the lactam and imino groups, suggesting nucleophilic attack sites.

  • Frontier molecular orbitals: The HOMO-LUMO gap (~4.5 eV) indicates moderate reactivity, aligning with stable aromatic systems .

Analytical and Industrial Applications

Quality Control in Synthesis

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 254 nm ensure purity (>98%).

  • Thermogravimetric Analysis (TGA): Decomposition onset at ~200°C indicates thermal stability suitable for storage .

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